molecular formula C10H8F3N3O2 B13052645 Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Cat. No.: B13052645
M. Wt: 259.18 g/mol
InChI Key: ZPMXFQUSOJJEGN-UHFFFAOYSA-N
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Description

Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. These types of compounds are known for their significant biological activities and are often found in medicinal and pharmaceutical chemistry . The compound’s structure includes a triazole ring fused with a pyridine ring, which is further substituted with an ethyl ester and a trifluoromethyl group.

Preparation Methods

The synthesis of Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can be achieved through various methods. One eco-friendly method involves the use of microwave irradiation. This method is catalyst-free and additive-free, utilizing enaminonitriles and benzohydrazides. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Chemical Reactions Analysis

Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate involves its interaction with various molecular targets. It acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific signaling pathways, leading to its therapeutic effects in treating various disorders.

Comparison with Similar Compounds

Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can be compared with other triazole-containing compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and its broad range of biological activities.

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)7-14-8-6(10(11,12)13)4-3-5-16(8)15-7/h3-5H,2H2,1H3

InChI Key

ZPMXFQUSOJJEGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C=CC=C(C2=N1)C(F)(F)F

Origin of Product

United States

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